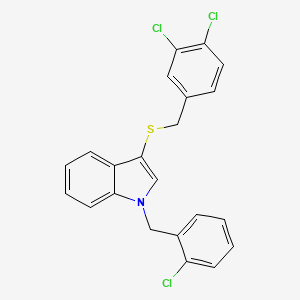

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride.

Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with 3,4-dichlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation of the Thioether Group

The thioether bond (C–S–C) in the compound is susceptible to oxidation, a reaction pathway observed in analogous indole derivatives. This reaction can proceed via two stages:

-

Formation of sulfoxide : Initial oxidation converts the thioether to a sulfoxide (S=O bond).

-

Formation of sulfone : Further oxidation yields a sulfone (S=O₂ bond).

These transformations are typically catalyzed by oxidizing agents like hydrogen peroxide or m-CPBA under controlled conditions.

Reaction Conditions and Yields

Reactions involving indole-thioether derivatives often require:

Characterization Techniques

The compound’s structural confirmation relies on spectroscopic analysis :

FT-IR Spectroscopy

-

N–H stretching : Absorption bands at 3267–3506 cm⁻¹ (indole ring) .

-

C–S–C stretching : Peaks at 1035–1087 cm⁻¹ (thioether group) .

-

C=N stretching : Bands at 1605–1698 cm⁻¹ (if present in analogs) .

NMR and HR-MS

-

¹H NMR : Aromatic protons (indole and chlorobenzyl groups) and thioether protons.

-

¹³C NMR : Carbon environments, including quaternary carbons and sulfur-bound carbons.

Challenges and Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole exhibit significant anticancer properties. For instance, derivatives of indole and thioether compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the incorporation of chlorine atoms enhances the biological activity of these compounds through increased lipophilicity and improved interaction with biological targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Thioether-containing indoles have demonstrated activity against a range of bacterial strains, making them potential candidates for developing new antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:

-

Chlorine Substitution

The presence of chlorine atoms on the benzyl rings significantly affects the compound's lipophilicity and binding affinity to target proteins. -

Thioether Linkage

The thioether group enhances the compound's stability and bioavailability, which is essential for therapeutic applications.

Table: Summary of Structural Variations and Their Activities

| Compound Variation | Activity Type | Observed Effects |

|---|---|---|

| No Chlorine | Low Anticancer Activity | Reduced binding affinity |

| One Chlorine | Moderate Activity | Improved lipophilicity |

| Two Chlorines | High Activity | Enhanced interaction with targets |

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study 1: Anticancer Efficacy

A study involving a series of indole derivatives showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer properties . -

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that compounds with thioether linkages had significantly lower minimum inhibitory concentrations compared to their non-thioether counterparts, suggesting enhanced antimicrobial activity due to structural modifications .

Mecanismo De Acción

The mechanism of action of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-chlorobenzyl)-3-(benzylthio)-1H-indole

- 1-(2-chlorobenzyl)-3-((4-chlorobenzyl)thio)-1H-indole

- 1-(2-chlorobenzyl)-3-((3-chlorobenzyl)thio)-1H-indole

Uniqueness

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is unique due to the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms may confer distinct properties compared to other similar compounds.

Actividad Biológica

1-(2-Chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chlorobenzyl and dichlorobenzyl thiols. The general synthetic route includes:

- Formation of Indole Derivative : Starting with indole, a nucleophilic substitution reaction is performed with 2-chlorobenzyl chloride.

- Thioether Formation : The resulting compound is then reacted with 3,4-dichlorobenzyl thiol to form the thioether linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:

- Compounds with similar thioether functionalities have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- The presence of the dichlorobenzyl moiety enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Anticancer Activity

Research indicates that compounds containing indole and thioether groups exhibit anticancer properties:

- In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by activating various signaling pathways, including the inhibition of the AKT/mTOR pathway .

- Specific derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Modulation of Cell Signaling Pathways : It can modulate pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation .

Case Studies

- Antimicrobial Testing : In a study evaluating various thioether compounds, those similar to this compound were tested against clinical isolates. Results indicated potent activity against resistant strains of bacteria .

- Cancer Cell Line Studies : A study involving breast cancer cell lines showed that treatment with related indole derivatives resulted in significant reduction in cell viability (IC50 values in the low micromolar range), indicating strong anticancer potential .

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCKSVNUOJMIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.